molecular formula C22H27N7O3 B2583114 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3,4-dimethoxyphenethyl)piperidine-4-carboxamide CAS No. 1705809-91-1

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3,4-dimethoxyphenethyl)piperidine-4-carboxamide

Cat. No.: B2583114
CAS No.: 1705809-91-1
M. Wt: 437.504
InChI Key: WJMHJGOGJQGFCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3,4-dimethoxyphenethyl)piperidine-4-carboxamide features a pyridazine core substituted with a 1,2,4-triazole moiety at the 6-position.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N7O3/c1-31-18-4-3-16(13-19(18)32-2)7-10-24-22(30)17-8-11-28(12-9-17)20-5-6-21(27-26-20)29-15-23-14-25-29/h3-6,13-15,17H,7-12H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMHJGOGJQGFCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3,4-dimethoxyphenethyl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including its antiproliferative effects, antimicrobial activity, and influence on cytokine release.

Chemical Structure and Properties

The compound features a triazole ring and a piperidine moiety, which are known for their diverse biological activities. The presence of the 3,4-dimethoxyphenethyl group is particularly noteworthy as it may enhance the lipophilicity and biological activity of the compound.

Antiproliferative Activity

Recent studies have investigated the antiproliferative effects of various triazole derivatives similar to our compound. For instance, derivatives of 1,2,4-triazole have shown promising results against cancer cell lines. In a study evaluating compounds with similar structures, certain derivatives exhibited IC50 values indicating significant inhibitory effects on cell proliferation in A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines .

CompoundCell LineIC50 (µM)
22iA5490.83 ± 0.07
22iMCF-70.15 ± 0.08
22iHeLa2.85 ± 0.74

These results suggest that modifications to the triazole structure can lead to enhanced anticancer properties.

Cytokine Release Modulation

The influence of this class of compounds on cytokine production has also been studied. In vitro experiments demonstrated that certain triazole derivatives significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated peripheral blood mononuclear cells (PBMCs). For example, compounds in a related study decreased TNF-α levels by approximately 44–60% at higher concentrations . This anti-inflammatory activity is crucial for potential therapeutic applications in diseases characterized by chronic inflammation.

CytokineControl LevelsTreated Levels (50 µg/mL)
TNF-αHighReduced by 44–60%
IL-6HighSignificantly reduced

Antimicrobial Activity

The antimicrobial efficacy of triazole derivatives has been extensively documented. Compounds similar to our target have been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. The presence of specific substituents can significantly influence this activity; for instance, compounds with certain aliphatic acids demonstrated enhanced antibacterial properties compared to those lacking such groups .

Case Studies

In a recent case study focusing on novel triazole derivatives:

  • Compounds with dual functionalities (both antimicrobial and antiproliferative) were synthesized.
  • The most effective compounds were identified based on their structure–activity relationships (SAR), highlighting the importance of specific functional groups in enhancing biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally or functionally related molecules from the provided evidence.

Table 1: Structural and Functional Comparison

Compound Name (CAS/ID) Core Structure Key Functional Groups Molecular Weight (g/mol) Potential Applications References
Target Compound Pyridazine 1,2,4-Triazol-1-yl, 3,4-dimethoxyphenethyl, Piperidine-4-carboxamide Not specified Hypothesized: Kinase inhibition, antimicrobial
1-(5H,6H,7H-cyclopenta[c]pyridazin-3-yl)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide () Cyclopenta[c]pyridazine Pyrrolidinyl-pyrimidine, Piperidine-4-carboxamide Not specified Likely: Pharmaceutical (e.g., kinase inhibitors)
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (1005612-70-3, ) Pyrazolo[3,4-b]pyridine Ethyl-methylpyrazole, Phenyl 374.4 Pharmaceutical (e.g., anti-inflammatory, anticancer)
Triadimefon () Butanone 1,2,4-Triazol-1-yl, 4-Chlorophenoxy 293.7 Agricultural fungicide
3b: Pyrimido[4,5-d]pyrimidin-4(1H)-one derivative () Pyrimido[4,5-d]pyrimidinone Acrylamide, Methoxyphenyl-piperazine Not specified Pharmaceutical (e.g., kinase inhibitors)

Key Findings:

Heterocyclic Core Variations The target compound’s pyridazine core distinguishes it from pyrazolo[3,4-b]pyridine () and pyrimido[4,5-d]pyrimidinone (). Pyridazine’s electron-deficient nature may enhance binding to ATP pockets in kinases compared to pyridine derivatives . Triadimefon () uses a butanone scaffold with a triazole group, emphasizing its role in fungicidal activity rather than human therapeutic targets .

Substituent Impact

  • The 3,4-dimethoxyphenethyl group in the target compound increases lipophilicity compared to the pyrrolidinyl-pyrimidine substituent in ’s cyclopenta[c]pyridazine analog. This could influence blood-brain barrier penetration or target selectivity .
  • The pyrazolo[3,4-b]pyridine derivative () incorporates a phenyl group, which may enhance stacking interactions with aromatic residues in enzyme binding sites .

However, triadimefon’s chlorophenoxy group directs it toward fungal CYP51 inhibition, whereas the target’s dimethoxyphenethyl group may align with human kinase targets . Both the target compound and ’s pyrimido[4,5-d]pyrimidinone derivative feature acrylamide or carboxamide groups, which are common in covalent kinase inhibitors (e.g., ibrutinib) .

Table 2: Hypothetical Physicochemical Properties

Property Target Compound Compound Compound Triadimefon
LogP (Predicted) Moderate (~3.5) High (~4.2) Moderate (~2.8) Low (~1.9)
Hydrogen Bond Donors 2 2 1 1
Hydrogen Bond Acceptors 8 9 6 4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.